(R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol
Overview
Description
®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique binaphthalene structure, which includes two naphthalene rings connected by a single bond, with bromine atoms and hydroxyl groups attached to specific positions on the rings. The chirality of this compound makes it valuable in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol typically involves the bromination of a precursor binaphthalene compound. One common method includes the following steps:
Starting Material: The synthesis begins with ®-binaphthol, a chiral binaphthalene derivative.
Bromination: The ®-binaphthol is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4). The reaction is typically carried out at low temperatures to control the regioselectivity and prevent over-bromination.
Purification: The resulting dibromo compound is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to optimize the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be employed in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydrogenated binaphthalene derivatives.
Substitution: Various substituted binaphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol has several scientific research applications:
Chemistry: It is used as a chiral building block in asymmetric synthesis and catalysis. Its unique structure allows for the creation of enantiomerically pure compounds.
Biology: The compound can be used in the study of chiral recognition and molecular interactions in biological systems.
Industry: Used in the production of advanced materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which ®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol exerts its effects depends on the specific application. In asymmetric catalysis, the compound acts as a chiral ligand, facilitating the formation of enantiomerically pure products by coordinating with metal catalysts and directing the stereochemistry of the reaction. The molecular targets and pathways involved vary based on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
®-(+)-1,1’-Binaphthyl-2,2’-diamine: Another chiral binaphthalene derivative used in asymmetric synthesis.
®-(-)-1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate: Used as an organocatalyst in various reactions.
Uniqueness
®-3,3’-Dibromo-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol is unique due to its specific substitution pattern with bromine atoms and hydroxyl groups, which imparts distinct reactivity and selectivity in chemical reactions. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, distinguishing it from other binaphthalene derivatives.
Properties
IUPAC Name |
3-bromo-1-(3-bromo-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h9-10,23-24H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRTXCNGVVLRSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=C(C=C2C1)Br)O)C3=C4CCCCC4=CC(=C3O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30983973 | |
Record name | 3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30983973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65355-08-0, 765278-73-7 | |
Record name | 3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30983973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthalenediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (R)-(+)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthalenediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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